

Chemical properties and structure of Nesapidil

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Compound of Interest

Compound Name:	Nesapidil
Cat. No.:	B1593492

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An In-depth Technical Guide to the Chemical Properties and Structure of **Nesapidil**

Introduction

Nesapidil is a complex heterocyclic compound recognized for its pharmacological potential, primarily investigated for its cardiovascular effects.^[1] It belongs to the 1,3,4-oxadiazole class of compounds, a structural motif known for conferring metabolic stability and diverse biological activities.^{[1][2]} This document provides a comprehensive overview of **Nesapidil**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

Nesapidil's structure integrates a 1,3,4-oxadiazole ring, a piperazine moiety, and a methoxyphenyl group, culminating in a molecule with a single undefined stereocenter.^[2] The IUPAC name for **Nesapidil** is 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol.^{[2][3]} The key functional groups—piperazine, 1,3,4-oxadiazole, methoxy, and propanol—are crucial to its biological interactions.^[2] The piperazine component is thought to facilitate binding to receptor sites, while the oxadiazole ring may enhance the molecule's bioavailability and metabolic stability.^[2]

Physicochemical Data

The key chemical and physical properties of **Nesapidil** are summarized below.

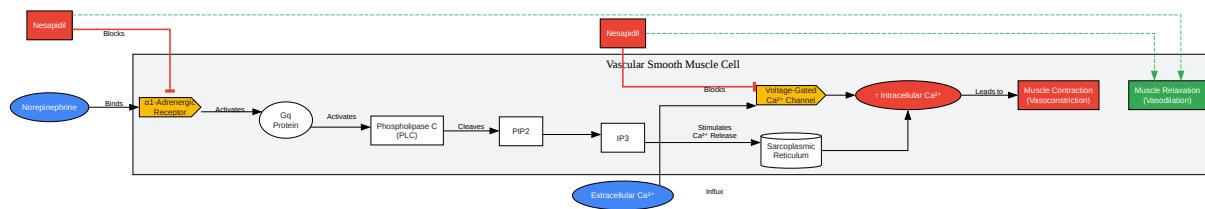
Property	Value	Source
IUPAC Name	1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol	[2] [3]
Molecular Formula	C ₂₃ H ₂₈ N ₄ O ₄	[2] [3] [4]
Molecular Weight	424.5 g/mol	[1] [2] [3]
CAS Number	90326-85-5, 118778-75-9	[1] [2] [3]
Canonical SMILES	CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=C(C=CC=C4OC)O	[3] [4]
InChI Key	FYKZHAJQLBLBJO-UHFFFAOYSA-N	[1] [3]
Hydrogen Bond Donor Count	1	[3]
XLogP3-AA	2.8	[3]

Pharmacological Properties and Mechanism of Action

Nesapidil's primary mechanism of action is characterized by its antagonism of α_1 -adrenergic receptors and its role as a calcium channel blocker.[\[1\]](#)[\[2\]](#)[\[5\]](#) This dual activity contributes to its vasodilatory and antihypertensive effects.[\[1\]](#)[\[2\]](#) By blocking α_1 -adrenergic receptors, **Nesapidil** interferes with Gq-mediated signaling pathways, preventing the release of intracellular calcium.[\[1\]](#) Simultaneously, it directly inhibits the influx of calcium ions into vascular smooth muscle and heart cells, classifying it as a class IV antiarrhythmic drug.[\[1\]](#)[\[5\]](#) This combined action leads to reduced peripheral vascular resistance and a lowering of blood pressure, generally without a significant impact on heart rate.[\[2\]](#)

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by **Nesapidil**. It blocks the α_1 -adrenergic receptor, preventing G-protein activation and subsequent intracellular calcium release. It also directly blocks voltage-gated calcium channels.



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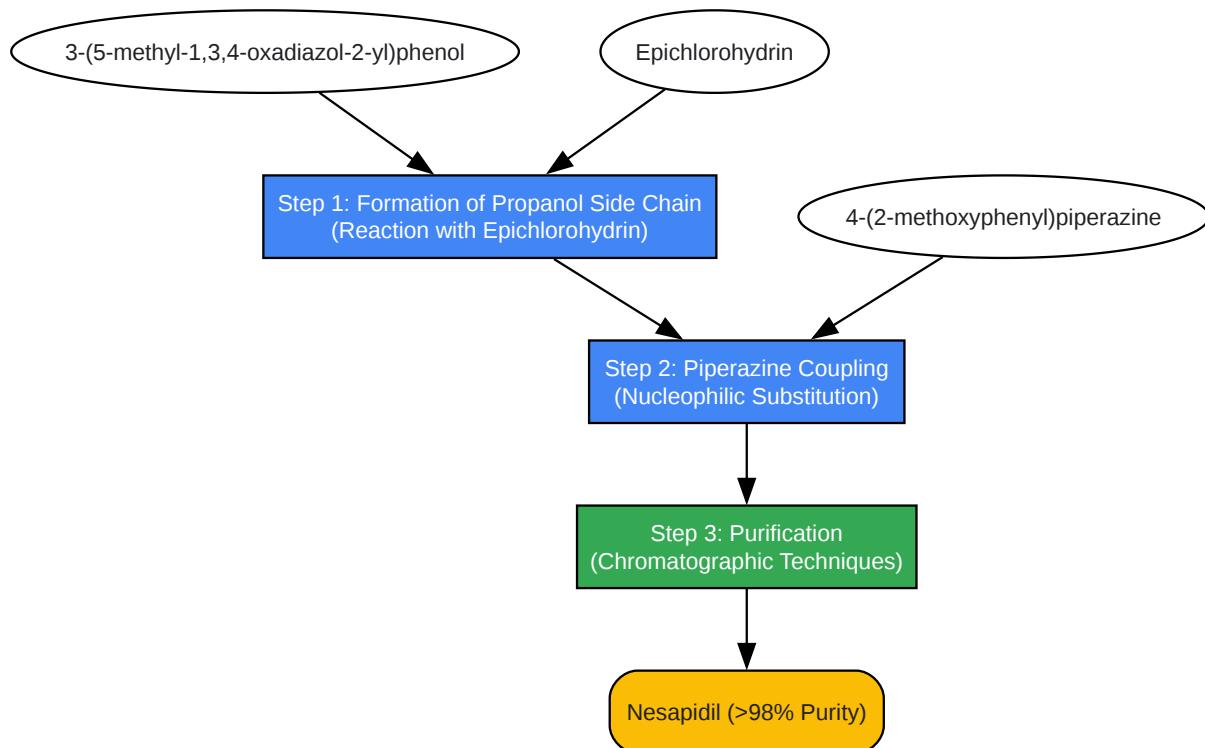
Caption: Proposed mechanism of **Nesapidil**-induced vasodilation.

Experimental Protocols & Data

While detailed experimental protocols for **Nesapidil** are not extensively published, its synthesis and the biological evaluation of its derivatives have been described.

Chemical Synthesis Workflow

Nesapidil is synthesized through a multi-step process involving the formation of the oxadiazole ring followed by piperazine coupling.^[2] The synthesis generally employs cyclodehydration reactions, which are efficient and generate minimal byproducts.^[2]



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Caption: General workflow for the chemical synthesis of **Nesapidil**.

Methodology:

- Formation of the Oxadiazole Ring and Side Chain: The process begins with the reaction of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol with epichlorohydrin, which introduces the reactive propanol side chain.[2]
- Piperazine Coupling: The intermediate from the first step is then coupled with 4-(2-methoxyphenyl)piperazine via a nucleophilic substitution reaction.[2]
- Purification: The final product is purified using chromatographic techniques to achieve a purity of over 98%, which is critical for pharmaceutical applications.[2]

Biological Activity of Derivatives

Studies have been conducted on derivatives of **Nesapidil**, leveraging its 1,3,4-oxadiazole scaffold to explore a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[\[1\]](#)[\[6\]](#)

Biological Activity	Research Findings on Derivatives	Source
Anticancer	A derivative showed significant cytotoxicity against HEPG2 (liver cancer) cells with an IC_{50} of 1.18 μ M.	[1]
Antibacterial	Derivatives exhibited activity against <i>E. coli</i> and <i>Staphylococcus aureus</i> , with Minimum Inhibitory Concentration (MIC) values of 1.0 mg/mL and 0.5 mg/mL, respectively.	[1] [2]
Antifungal	Moderate activity was observed against <i>Candida albicans</i> , with MIC values in the range of 250–500 μ g/mL.	[2]
Anti-inflammatory	Derivatives demonstrated efficacy in rat paw edema models, with performance comparable to the standard drug indomethacin.	[1]

Conclusion

Nesapidil is a pharmacologically active molecule with a well-defined structure characterized by its 1,3,4-oxadiazole core. Its primary mechanism of action involves a dual blockade of α_1 -adrenergic receptors and voltage-gated calcium channels, resulting in potent vasodilatory effects. While research on **Nesapidil** itself is limited, the study of its derivatives reveals the therapeutic versatility of its chemical scaffold, suggesting potential applications beyond

cardiovascular disease. Further investigation is required to fully elucidate its specific binding targets and therapeutic profile.[\[1\]](#)

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